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Compound of Interest

Compound Name: 4,4-Dimethylpentanal

Cat. No.: B3058898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
4.,4-Dimethylpentanal. Due to the limited availability of direct experimental data for this
specific compound, this guide synthesizes information from analogous compounds, details the
established experimental and computational methodologies for determining thermochemical
properties, and presents a logical workflow for their determination.

Introduction to 4,4-Dimethylpentanal

4,4-Dimethylpentanal, a branched-chain aldehyde with the chemical formula C7H140,
possesses a molecular structure characterized by a terminal aldehyde group and a quaternary
carbon atom. Its structure is as follows:

The presence of the neopentyl group significantly influences its physical and chemical
properties, including its reactivity and thermochemistry. A thorough understanding of its
thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial
for various applications, including reaction modeling, process design, and safety assessments
in chemical synthesis.

Quantitative Thermochemical Data
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Direct experimental thermochemical data for 4,4-Dimethylpentanal is not readily available in
public databases. Therefore, this section presents data for structurally related and isomeric
aldehydes to provide a comparative basis. The values for n-heptanal, an isomer of 4,4-
Dimethylpentanal, and other relevant aldehydes are provided.

Table 1: Physical and Chemical Properties of 4,4-Dimethylpentanal and Related Compounds

Property 4,4-Dimethylpentanal n-Heptanal
Molecular Formula C7H140[1] C7H140[2]
Molecular Weight 114.19 g/mol [1] 114.18 g/mol [2]
Boiling Point Not available 153 °C[2]

CAS Number 926-36-3[1] 111-71-7[2]

Table 2: Standard Molar Enthalpy of Formation (AfH®) for Aldehydes (gas phase, 298.15 K)

Compound Formula AfH® (kd/mol) AfH® (kcal/mol) Reference
Acetaldehyde C2H40 -166.2 + 0.5 -39.72 £ 0.12 [3]
Propanal CsHeO -189.0+ 4.6 4518+ 1.1 [3]
Butanal C4HsO -209.2+0.7 -50.0 £ 0.17 [3]
Pentanal CsH100 -2285+1.2 -54.61 + 0.29 [3]
Hexanal CeH120 -248.4+15 -59.37 £ 0.36 [3]
Heptanal C7H140 -268.6 +1.9 -64.2 + 0.45 [3]

Table 3: Standard Molar Entropy (S°) and Heat Capacity (Cp) for Acetaldehyde (gas phase,
298.15 K)

Compound Formula S° (JImol-K) Cp (J/mol-K) Reference

Acetaldehyde C2H40 264.2 +0.4 55.32 + 0.08 [4]
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Note: The data for acetaldehyde is provided to illustrate typical values for a small aldehyde.
Values for larger and branched aldehydes would be expected to be higher.

Experimental Protocols for Determining
Thermochemical Properties

The determination of thermochemical properties relies on a set of well-established
experimental techniques. The primary methods are calorimetry for measuring heat changes
and spectroscopy for deriving thermodynamic data from molecular energy levels.

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.
e Bomb Calorimetry (for Enthalpy of Combustion):

o Principle: This technique measures the heat of combustion of a substance in a constant-
volume vessel, the "bomb." The heat released by the combustion reaction is absorbed by
the surrounding water bath, and the temperature change is measured.

o Methodology:

» A precisely weighed sample of the substance (e.g., 4,4-Dimethylpentanal) is placed in
a crucible inside the bomb.

= The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete
combustion.

= The bomb is submerged in a known quantity of water in an insulated container (the
calorimeter).

» The initial temperature of the water is recorded.
» The sample is ignited electrically.
= The final temperature of the water after combustion is recorded.

» The heat of combustion is calculated from the temperature rise, the heat capacity of the
calorimeter system (determined by calibrating with a substance of known heat of
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combustion, such as benzoic acid), and the mass of the sample.

 Differential Scanning Calorimetry (DSC) (for Heat Capacity):

o Principle: DSC measures the difference in the amount of heat required to increase the
temperature of a sample and a reference.

o Methodology:

A small, accurately weighed sample is placed in an aluminum pan. An empty pan is
used as a reference.

» The sample and reference are heated at a constant rate.

» The instrument measures the difference in heat flow to the sample and the reference
required to maintain them at the same temperature.

» This differential heat flow is directly proportional to the heat capacity of the sample.

Spectroscopic techniques can be used to determine thermodynamic quantities by analyzing the
energy levels of molecules.

o Principle: By studying the vibrational and rotational spectra of a molecule, its energy levels
can be determined. Statistical mechanics can then be used to calculate thermodynamic
properties such as entropy and heat capacity from these energy levels.

o Methodology:

o The infrared (IR) and Raman spectra of the gaseous sample are recorded to determine
the vibrational frequencies.

o Microwave spectroscopy can be used to determine the rotational constants.

o These spectroscopic constants are used as input for statistical mechanics calculations to
determine the partition function.

o From the partition function, the standard entropy, heat capacity, and other thermodynamic
functions can be calculated.
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Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for
predicting thermochemical properties.

¢ Principle: Quantum mechanical methods are used to calculate the electronic energy of a
molecule. From this, and by calculating vibrational frequencies, it is possible to determine
thermochemical properties.

e Methodologies:

o Ab initio methods: High-level ab initio methods like the Gaussian-n (e.g., G3, G4) and
Complete Basis Set (CBS) methods can provide highly accurate thermochemical data.[5]
These methods involve a series of calculations at different levels of theory and with
different basis sets to extrapolate to a high-accuracy result.

o Density Functional Theory (DFT): DFT is a computationally less expensive method that
can provide good accuracy for thermochemical predictions, especially when combined
with empirical corrections.[6]

o Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation,
isodesmic reactions are often used. These are hypothetical reactions where the number
and types of chemical bonds are conserved on both sides of the equation. This helps in
canceling out systematic errors in the calculations.

Visualization of Workflow

The following diagram illustrates a typical workflow for the determination of thermochemical
properties, integrating both experimental and computational approaches.
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Caption: Workflow for determining thermochemical properties.

Conclusion

While direct experimental thermochemical data for 4,4-Dimethylpentanal are currently lacking
in the literature, this guide provides a framework for understanding and obtaining these crucial
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parameters. By leveraging data from analogous compounds and employing the detailed
experimental and computational methodologies described, researchers can derive reliable
estimates for the enthalpy of formation, standard entropy, and heat capacity of 4,4-
Dimethylpentanal. Such data are indispensable for the advancement of chemical process
development and scientific research involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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